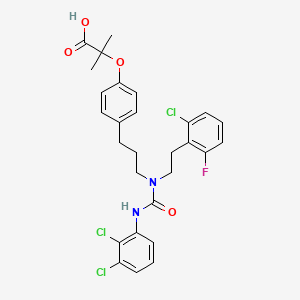

GW 2433

Description

Properties

Molecular Formula |

C28H28Cl3FN2O4 |

|---|---|

Molecular Weight |

581.9 g/mol |

IUPAC Name |

2-[4-[3-[2-(2-chloro-6-fluorophenyl)ethyl-[(2,3-dichlorophenyl)carbamoyl]amino]propyl]phenoxy]-2-methylpropanoic acid |

InChI |

InChI=1S/C28H28Cl3FN2O4/c1-28(2,26(35)36)38-19-13-11-18(12-14-19)6-5-16-34(17-15-20-21(29)7-3-9-23(20)32)27(37)33-24-10-4-8-22(30)25(24)31/h3-4,7-14H,5-6,15-17H2,1-2H3,(H,33,37)(H,35,36) |

InChI Key |

YMWJDWJXIXITMD-UHFFFAOYSA-N |

SMILES |

CC(C)(C(=O)O)OC1=CC=C(C=C1)CCCN(CCC2=C(C=CC=C2Cl)F)C(=O)NC3=C(C(=CC=C3)Cl)Cl |

Canonical SMILES |

CC(C)(C(=O)O)OC1=CC=C(C=C1)CCCN(CCC2=C(C=CC=C2Cl)F)C(=O)NC3=C(C(=CC=C3)Cl)Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

GW2433; GW 2433; GW-2433. |

Origin of Product |

United States |

Foundational & Exploratory

GW 2433: A Technical Guide for Researchers

GW 2433 is a synthetic, dual agonist of Peroxisome Proliferator-Activated Receptor Alpha (PPARα) and Peroxisome Proliferator-Activated Receptor Delta (PPARδ). As a ligand for these nuclear receptors, this compound plays a role in the transcriptional regulation of genes primarily involved in lipid metabolism and energy homeostasis. This guide provides a comprehensive overview of its mechanism of action, pharmacological properties, and the experimental methodologies used for its characterization, tailored for researchers, scientists, and drug development professionals.

Core Properties and Chemical Structure

This compound is a synthetic organic compound with the chemical formula C28H28Cl3FN2O4 and a molecular weight of 581.89 g/mol .

| Property | Value |

| Chemical Formula | C28H28Cl3FN2O4 |

| Molecular Weight | 581.89 g/mol |

| Synonyms | GW-2433, GW2433 |

| Compound Type | Synthetic Organic |

| Mechanism of Action | PPARα and PPARδ agonist |

Mechanism of Action: PPAR Activation and Gene Regulation

This compound exerts its biological effects by binding to and activating PPARα and PPARδ, which are ligand-activated transcription factors. The general mechanism of action for PPARs involves the following key steps:

-

Ligand Binding: this compound enters the cell and binds to the ligand-binding domain (LBD) of PPARα and PPARδ located in the nucleus.

-

Heterodimerization: Upon ligand binding, the PPAR undergoes a conformational change, enabling it to form a heterodimer with the Retinoid X Receptor (RXR).

-

PPRE Binding: This PPAR-RXR heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.

-

Coactivator Recruitment: The activated heterodimer recruits various coactivator proteins.

-

Transcriptional Regulation: The assembled complex of the PPAR-RXR heterodimer, ligand, and coactivators modulates the transcription of downstream target genes, leading to either increased or decreased gene expression.

The following diagram illustrates the generalized signaling pathway of PPAR activation by a ligand such as this compound.

An In-depth Technical Guide to the Mechanism of Action of GW2433

For Researchers, Scientists, and Drug Development Professionals

Core Summary

GW2433 is a potent dual agonist of Peroxisome Proliferator-Activated Receptor Alpha (PPARα) and Peroxisome Proliferator-Activated Receptor Delta (PPARδ). As a ligand for these nuclear receptors, GW2433 plays a significant role in the transcriptional regulation of genes primarily involved in lipid metabolism, energy homeostasis, and inflammatory processes. Its dual agonism suggests potential therapeutic applications in metabolic disorders such as type II diabetes and dyslipidemia. This guide provides a comprehensive overview of the molecular mechanism of action of GW2433, supported by available quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways.

Data Presentation: Quantitative Analysis of GW2433 Activity

| Parameter | Receptor | Species | System | Value (approx.) | Reference |

| EC50 | PPARδ | Mouse | Duodeno-jejunal explants (from PPARα-null mice) | 300 nM | --INVALID-LINK-- |

Molecular Mechanism of Action

The primary mechanism of action for GW2433 involves the direct binding to and activation of PPARα and PPARδ. These receptors are ligand-activated transcription factors that form heterodimers with the Retinoid X Receptor (RXR).

Upon binding of GW2433, the PPAR/RXR heterodimer undergoes a conformational change. This change facilitates the dissociation of corepressor proteins and the recruitment of coactivator complexes. The entire complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding initiates the transcription of these genes, leading to a cascade of downstream cellular effects, predominantly related to the metabolism of lipids.

Signaling Pathway Diagram

Caption: Signaling pathway of GW2433 as a dual PPARα/δ agonist.

Downstream Target Genes and Physiological Effects

Activation of PPARα and PPARδ by GW2433 leads to the upregulation of a suite of genes involved in various aspects of lipid metabolism:

-

Fatty Acid Uptake and Transport: Genes such as CD36 (fatty acid translocase) and FABP (fatty acid-binding proteins) are upregulated, facilitating the transport of fatty acids into cells.

-

Fatty Acid Oxidation: Key enzymes in mitochondrial and peroxisomal β-oxidation pathways are induced, including Carnitine Palmitoyltransferase 1 (CPT1) and Acyl-CoA Oxidase 1 (ACOX1). This leads to an increased catabolism of fatty acids for energy production.

-

Lipoprotein Metabolism: PPARα activation is known to influence the expression of genes involved in lipoprotein metabolism, contributing to changes in plasma lipid profiles.

The integrated effect of these gene expression changes is an overall enhancement of fatty acid catabolism and a potential improvement in lipid profiles, which forms the basis for the therapeutic interest in dual PPARα/δ agonists for metabolic diseases.

Experimental Protocols

PPAR Transactivation Luciferase Reporter Assay

This assay is a common method to quantify the ability of a compound to activate PPARs in a cellular context.

Objective: To determine the EC50 of GW2433 for human PPARα and PPARδ.

Methodology Workflow Diagram:

Caption: Workflow for a PPAR transactivation luciferase reporter assay.

Detailed Protocol:

-

Cell Culture: Maintain a suitable mammalian cell line (e.g., HEK293T, HepG2) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics at 37°C in a 5% CO₂ incubator.

-

Transfection:

-

Seed cells into a 96-well plate at a density of 2 x 10⁴ cells per well.

-

After 24 hours, transfect the cells using a suitable transfection reagent according to the manufacturer's instructions. The transfection mixture per well should contain:

-

An expression vector for full-length human PPARα or PPARδ.

-

A reporter vector containing a PPRE upstream of a firefly luciferase gene.

-

A control vector constitutively expressing Renilla luciferase for normalization of transfection efficiency.

-

-

-

Compound Treatment:

-

Prepare a serial dilution of GW2433 in the appropriate cell culture medium.

-

24 hours post-transfection, replace the medium with the medium containing different concentrations of GW2433 or vehicle control (e.g., DMSO).

-

-

Incubation: Incubate the cells for an additional 24-48 hours.

-

Luciferase Assay:

-

Lyse the cells using a passive lysis buffer.

-

Measure firefly and Renilla luciferase activities sequentially in each well using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Plot the normalized luciferase activity against the logarithm of the GW2433 concentration.

-

Determine the EC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Northern Blot Analysis of L-FABP mRNA in Intestinal Organoids

This protocol is adapted from studies investigating the effect of PPAR agonists on gene expression in intestinal tissue.

Objective: To qualitatively and quantitatively assess the induction of L-FABP mRNA expression by GW2433 in intestinal organoids.

Methodology Workflow Diagram:

Caption: Workflow for Northern blot analysis of L-FABP mRNA.

Detailed Protocol:

-

Intestinal Organoid Culture:

-

Establish and maintain mouse or human intestinal organoids in a Matrigel dome structure with appropriate organoid growth medium.

-

-

Treatment:

-

Treat mature organoids with 1.5 µM GW2433 or vehicle control (0.1% v/v DMSO) for 20 hours.

-

-

RNA Isolation:

-

Harvest the organoids and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's protocol.

-

Assess RNA quality and quantity using a spectrophotometer and by agarose gel electrophoresis.

-

-

Northern Blotting:

-

Separate 10-20 µg of total RNA per lane on a 1% agarose-formaldehyde denaturing gel.

-

Transfer the separated RNA to a positively charged nylon membrane by capillary action overnight.

-

UV cross-link the RNA to the membrane.

-

Pre-hybridize the membrane in a hybridization buffer at 68°C for at least 30 minutes.

-

Hybridize the membrane with a radiolabeled or biotinylated cDNA probe specific for L-FABP overnight at 68°C.

-

Wash the membrane under stringent conditions to remove the unbound probe.

-

Detect the hybridized probe by autoradiography (for radiolabeled probes) or a chemiluminescent detection system (for biotinylated probes).

-

-

Data Analysis:

-

Quantify the intensity of the L-FABP mRNA band using densitometry software.

-

Normalize the L-FABP signal to a housekeeping gene (e.g., GAPDH, β-actin) to control for loading differences.

-

Conclusion

GW2433 is a dual agonist for PPARα and PPARδ that modulates the expression of a network of genes involved in lipid metabolism. Its mechanism of action, centered on the ligand-dependent activation of these nuclear receptors, highlights its potential as a therapeutic agent for metabolic disorders. The experimental protocols provided in this guide offer a framework for researchers to further investigate the specific molecular and cellular effects of GW2433 and other dual PPAR agonists. Further research is warranted to fully elucidate the quantitative binding and activation profile of GW2433 on human PPAR isoforms and to comprehensively map its downstream gene regulatory networks.

Navigating the Landscape of Endocannabinoid and Peroxisome Proliferator-Activated Receptor Systems: A Technical Guide

A Note to the Reader: The initial query focused on GW2433 as a Fatty Acid Amide Hydrolase 2 (FAAH-2) inhibitor. However, a comprehensive review of the scientific literature indicates that GW2433 is characterized as a Peroxisome Proliferator-Activated Receptor (PPAR) agonist. There is currently no scientific evidence to support the role of GW2433 as a FAAH-2 inhibitor. This guide will therefore provide a detailed overview of GW2433 in its established role as a PPAR agonist and, separately, a thorough technical examination of FAAH-2 as a therapeutic target, including its signaling pathways and known inhibitors.

Part 1: GW2433 - A Peroxisome Proliferator-Activated Receptor (PPAR) Agonist

GW2433 is a potent agonist of Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in a variety of physiological processes, including metabolism and inflammation.

Chemical and Physicochemical Properties of GW2433

A summary of the key chemical and physicochemical properties of GW2433 is presented in the table below.

| Property | Value |

| CAS Number | 227941-61-9 |

| Molecular Formula | C28H28Cl3FN2O4 |

| Molecular Weight | 581.89 g/mol |

| IUPAC Name | 2-{4-[3-({(2,3-dichlorophenyl)carbamoyl}[2-(2-chloro-6-fluorophenyl)ethyl]amino)propyl]phenoxy}-2-methylpropanoic acid |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 2 |

| Rotatable Bonds | 13 |

| Topological Polar Surface Area | 78.87 Ų |

| XLogP | 7.11 |

Data sourced from multiple chemical suppliers and databases.[1][2][3]

Mechanism of Action of GW2433 as a PPAR Agonist

Part 2: Fatty Acid Amide Hydrolase 2 (FAAH-2) - A Therapeutic Target

Fatty Acid Amide Hydrolase 2 (FAAH-2) is an enzyme that plays a role in the degradation of endocannabinoids and other bioactive fatty acid amides.[5][6][7] It is considered a therapeutic target for various conditions due to its role in modulating the endocannabinoid system.[6]

FAAH-2 Signaling Pathway

FAAH-2 is an integral membrane protein that hydrolyzes fatty acid amides, such as anandamide (B1667382) (AEA), thereby terminating their signaling.[8][9] The endocannabinoid system, which FAAH-2 helps to regulate, is involved in a wide array of physiological processes including pain, inflammation, and mood.[10] By inhibiting FAAH-2, the levels of endogenous cannabinoids can be increased, leading to enhanced activation of cannabinoid receptors (CB1 and CB2) and potential therapeutic effects.[6]

Caption: FAAH-2 signaling pathway and point of inhibition.

Experimental Protocols for FAAH-2 Inhibition Assays

The inhibitory activity of compounds against FAAH-2 is typically determined using in vitro enzymatic assays. A common method is a fluorometric assay that measures the hydrolysis of a synthetic substrate.

In Vitro Fluorometric FAAH Inhibition Assay

This protocol outlines a general procedure for measuring FAAH-2 inhibition.

Materials and Reagents:

-

Recombinant human or other mammalian FAAH-2 enzyme

-

FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

-

Fluorogenic FAAH substrate (e.g., arachidonoyl 7-amino, 4-methylcoumarin (B1582148) amide - AAMCA)

-

Test inhibitor compound (e.g., a potential FAAH-2 inhibitor)

-

Dimethyl sulfoxide (B87167) (DMSO) for compound dilution

-

96-well, black, flat-bottom microplate

-

Fluorescence microplate reader

Experimental Workflow:

Caption: Experimental workflow for an in vitro FAAH-2 inhibition assay.

Procedure:

-

Reagent Preparation: Prepare stock solutions of the FAAH-2 enzyme, fluorogenic substrate, and test inhibitor in appropriate buffers and solvents (typically DMSO for the inhibitor).

-

Enzyme Addition: Add the diluted FAAH-2 enzyme solution to the wells of a 96-well microplate.

-

Inhibitor Addition: Add various concentrations of the test inhibitor (and a vehicle control, e.g., DMSO) to the wells containing the enzyme.

-

Pre-incubation: Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.[11]

-

Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex: ~360 nm, Em: ~465 nm for AMC product) over time (kinetic assay) or at a single endpoint after a fixed incubation period.[11]

-

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Determine the rate of the enzymatic reaction.

-

Calculate the percentage of inhibition for each inhibitor concentration.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[11]

-

Known FAAH Inhibitors

While GW2433 is not a known FAAH-2 inhibitor, several other compounds have been identified and characterized as inhibitors of FAAH enzymes (FAAH-1 and/or FAAH-2). These inhibitors are valuable tools for studying the endocannabinoid system and have therapeutic potential.

| Compound | Target(s) | Mechanism | Notes |

| URB597 | FAAH-1 | Irreversible | A widely studied FAAH inhibitor. |

| PF-3845 | FAAH-1 | Irreversible | Highly potent and selective FAAH-1 inhibitor.[12] |

| OL-135 | FAAH-1 | Reversible | An example of a reversible FAAH inhibitor.[12] |

It is important to note that many well-characterized FAAH inhibitors primarily target FAAH-1. The discovery of selective FAAH-2 inhibitors is an ongoing area of research.

References

- 1. medkoo.com [medkoo.com]

- 2. GW2433 | PPAR receptor agonist | CAS# 227941-61-9 | InvivoChem [invivochem.com]

- 3. GW2433 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. researchgate.net [researchgate.net]

- 5. Defects in fatty acid amide hydrolase 2 in a male with neurologic and psychiatric symptoms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are FAAH2 inhibitors and how do they work? [synapse.patsnap.com]

- 7. Gene - FAAH2 [maayanlab.cloud]

- 8. genecards.org [genecards.org]

- 9. FAAH2 - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]

The Dual PPARα/δ Agonist GW 2433: A Technical Overview of its Discovery and Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

GW 2433 is a potent synthetic agonist that exhibits dual activity towards Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Peroxisome Proliferator-Activated Receptor delta (PPARδ). As a member of the nuclear receptor superfamily of transcription factors, PPARs are crucial regulators of lipid and glucose homeostasis, cellular differentiation, and inflammatory responses. The dual agonism of this compound makes it a valuable pharmacological tool for investigating the integrated roles of PPARα and PPARδ in metabolic diseases, and a potential starting point for the development of therapeutic agents for conditions such as type II diabetes and dyslipidemia.

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound. It is intended to serve as a resource for researchers and drug development professionals working in the fields of metabolic disease, nuclear receptor signaling, and medicinal chemistry.

Data Presentation: Physicochemical and Bioactivity Data

The following tables summarize the key physicochemical and bioactivity data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | 2-(4-(3-(N-(2-(2,6-dichlorophenyl)ethyl)-N-(phenyl)ureido)propyl)phenoxy)-2-methylpropanoic acid |

| Molecular Formula | C₂₈H₂₈Cl₂N₂O₄ |

| Molecular Weight | 543.44 g/mol |

| CAS Number | 227941-61-9 |

| Appearance | Solid |

| Solubility | Soluble in DMSO |

Table 2: Bioactivity of this compound at Human and Murine PPARα and PPARδ

| Target | Organism | Assay Type | Activity | Value (nM) | Reference |

| PPARα | Human | Transcriptional Activation | EC₅₀ | 170 | [1] |

| PPARα | Mouse | Transcriptional Activation | EC₅₀ | 270 | [1] |

| PPARδ | Human | Transcriptional Activation | EC₅₀ | 160 | [1] |

| PPARδ | Mouse | Transcriptional Activation | EC₅₀ | 130 | [1] |

Discovery and Synthesis

The synthesis of dual PPARα/δ agonists often involves a multi-step approach. A common strategy is the construction of a central scaffold that can appropriately position the key pharmacophoric elements: a carboxylic acid head group, a central aromatic core, and a lipophilic tail.

A plausible, though generalized, synthetic workflow for compounds structurally related to this compound is outlined below. This is a representative scheme and may not reflect the exact route used for the synthesis of this compound.

Caption: Generalized synthetic workflow for a this compound analog.

Mechanism of Action: PPARα and PPARδ Signaling Pathways

This compound exerts its biological effects by binding to and activating PPARα and PPARδ. These receptors function as ligand-activated transcription factors that, upon activation, form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

PPARα Signaling Pathway

Activation of PPARα primarily regulates fatty acid catabolism. The signaling cascade initiated by a PPARα agonist like this compound is depicted below.

Caption: PPARα signaling pathway activated by this compound.

PPARδ Signaling Pathway

PPARδ activation is involved in the regulation of fatty acid oxidation and energy homeostasis, particularly in skeletal muscle and adipose tissue. The signaling pathway is similar to that of PPARα.

References

GW 2433: A Technical Guide to a Peroxisome Proliferator-Activated Receptor (PPAR) Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW 2433 is a potent synthetic agonist of Peroxisome Proliferator-Activated Receptors (PPARs), nuclear hormone receptors that play a crucial role in the regulation of lipid and glucose metabolism, inflammation, and cellular differentiation. This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of this compound, with a focus on its mechanism of action as a PPAR agonist. The information presented herein is intended to support researchers and professionals in the fields of pharmacology, drug discovery, and biomedical science.

Chemical Structure and Properties

This compound is a complex organic molecule with the IUPAC name 2-[4-[3-[2-(2-chloro-6-fluorophenyl)ethyl-[(2,3-dichlorophenyl)carbamoyl]amino]propyl]phenoxy]-2-methylpropanoic acid.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 2-[4-[3-[2-(2-chloro-6-fluorophenyl)ethyl-[(2,3-dichlorophenyl)carbamoyl]amino]propyl]phenoxy]-2-methylpropanoic acid | [1] |

| Synonyms | GW-2433, GW2433 | [1][2] |

| CAS Number | 227941-61-9 | [1][2] |

| Molecular Formula | C28H28Cl3FN2O4 | [1] |

| Molecular Weight | 581.89 g/mol | [1] |

| Appearance | Solid | N/A |

| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [2] |

Pharmacological Properties

This compound is characterized as a potent Peroxisome Proliferator-Activated Receptor (PPAR) agonist. While some sources refer to it as a general PPAR receptor agonist, more specific data indicates it acts as a dual agonist for PPARα and PPARδ.

Mechanism of Action

As a PPAR agonist, this compound binds to and activates PPARs. PPARs are transcription factors that, upon activation, form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription. This regulation of gene expression is central to the physiological effects of PPAR agonists.

Downstream Effects and Target Genes

Activation of PPARδ by agonists like this compound has been shown to upregulate the expression of genes involved in fatty acid oxidation and energy expenditure. Key target genes include:

-

Angiopoietin-like 4 (ANGPTL4): A protein involved in the regulation of lipid metabolism.

-

Carnitine Palmitoyltransferase I (CPT1): An enzyme essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation.

-

Liver Fatty Acid-Binding Protein (L-FABP): A protein involved in the intracellular transport of fatty acids. One study demonstrated that this compound increased L-FABP mRNA levels in mouse intestinal explants.

Experimental Protocols

The characterization of this compound and other PPAR agonists typically involves a series of in vitro and cell-based assays to determine their binding affinity, potency, and selectivity.

In Vitro PPAR Binding Assay

This assay is designed to determine the binding affinity (Ki) of a test compound to the PPAR ligand-binding domain (LBD). A common method is a competitive binding assay using a radiolabeled or fluorescently labeled known PPAR ligand.

General Protocol:

-

Reagents: Purified recombinant PPARα-LBD and PPARδ-LBD, a high-affinity radiolabeled PPAR ligand (e.g., [3H]-GW501516), and the test compound (this compound).

-

Procedure:

-

Incubate a constant concentration of the PPAR-LBD and the radiolabeled ligand with varying concentrations of this compound.

-

Allow the binding to reach equilibrium.

-

Separate the bound from the unbound radioligand using a method such as filtration or scintillation proximity assay.

-

Quantify the amount of bound radioligand.

-

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

PPAR Transactivation Assay

This cell-based assay measures the functional potency (EC50) of a compound to activate a PPAR-mediated transcriptional response.

General Protocol:

-

Cell Line: A suitable mammalian cell line (e.g., HEK293, COS-1) is used.

-

Plasmids:

-

An expression vector containing the ligand-binding domain of the PPAR subtype (α or δ) fused to a GAL4 DNA-binding domain.

-

A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).

-

-

Procedure:

-

Co-transfect the cells with the expression and reporter plasmids.

-

Treat the transfected cells with varying concentrations of this compound.

-

After an incubation period (e.g., 24 hours), lyse the cells and measure luciferase activity.

-

-

Data Analysis: The concentration of this compound that produces 50% of the maximal luciferase response (EC50) is determined by plotting the luciferase activity against the log of the compound concentration.

Conclusion

This compound is a valuable research tool for investigating the physiological and pathophysiological roles of PPARα and PPARδ. Its potent agonistic activity allows for the elucidation of the downstream signaling pathways and target genes regulated by these receptors. The experimental protocols outlined in this guide provide a framework for the further characterization of this compound and the discovery of novel PPAR modulators for therapeutic applications in metabolic and inflammatory diseases.

References

In-Depth Technical Guide: GW2433 Target Selectivity and Potency

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW2433 is a synthetic compound recognized for its role as a dual agonist for Peroxisome Proliferator-Activated Receptor Alpha (PPARα) and Peroxisome Proliferator-Activated Receptor Delta (PPARδ).[1][2] This technical guide provides a comprehensive overview of the target selectivity and potency of GW2433, compiling available quantitative data, detailing experimental methodologies, and visualizing key pathways and workflows.

Core Data Summary

Target Selectivity and Potency of GW2433

The potency of GW2433 is primarily characterized by its half-maximal effective concentration (EC50) in functional assays and its binding affinity (Ki or IC50) in competitive binding assays. While comprehensive, directly comparable quantitative data for all three PPAR subtypes from a single study is limited in the public domain, this guide synthesizes the most relevant findings.

| Target | Parameter | Value (nM) | Assay Type | Reference |

| PPARδ | EC50 | ~300 | L-FABP mRNA induction in PPARα-null mouse explants | [3] |

| PPARα | IC50/Ki | Not explicitly found in search results | Scintillation Proximity Assay (putative) | |

| PPARγ | IC50/Ki | Not explicitly found in search results | Scintillation Proximity Assay (putative) |

Note: The EC50 value for PPARδ was determined in a specific biological context and may not directly reflect the intrinsic potency at the receptor level in a purified system.

Experimental Protocols

PPAR Ligand Binding Assay (Scintillation Proximity Assay)

A scintillation proximity assay (SPA) is a common method for determining the binding affinity of a ligand for a receptor. This protocol is a generalized representation based on the established use of radiolabeled ligands for PPARs.[4][5][6][7][8][9]

Objective: To determine the equilibrium dissociation constant (Ki) or the half-maximal inhibitory concentration (IC50) of GW2433 for PPARα, PPARδ, and PPARγ.

Materials:

-

Recombinant human PPARα, PPARδ, and PPARγ ligand-binding domains (LBDs)

-

[³H]-GW2433 (Radioligand)

-

Scintillation Proximity Assay (SPA) beads (e.g., protein A-coated PVT SPA beads)

-

Anti-GST or Anti-His antibody (depending on the LBD fusion tag)

-

Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.2, 1 mM EDTA, 10% glycerol, 10 mM sodium molybdate, 0.1% Nonidet P-40)

-

Unlabeled GW2433 and other competitor ligands

-

96-well or 384-well microplates

-

Microplate scintillation counter

Procedure:

-

Bead Preparation: Incubate the SPA beads with the appropriate antibody (e.g., anti-GST) in the assay buffer to allow for antibody coating.

-

Receptor-Bead Coupling: Add the recombinant PPAR-LBD to the antibody-coated beads and incubate to allow for the formation of the receptor-bead complex.

-

Competition Binding: In the microplate wells, add a fixed concentration of [³H]-GW2433.

-

Add increasing concentrations of unlabeled GW2433 (or other competitor ligands).

-

Initiate the binding reaction by adding the receptor-bead complex to each well.

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium.

-

Detection: Measure the scintillation counts in a microplate scintillation counter. The amount of light emitted is proportional to the amount of [³H]-GW2433 bound to the receptor on the beads.

-

Data Analysis: Plot the scintillation counts against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

PPAR Transactivation Assay (Luciferase Reporter Assay)

This assay measures the ability of a compound to activate a PPAR subtype and induce the expression of a reporter gene.[10][11][12][13][14]

Objective: To determine the half-maximal effective concentration (EC50) of GW2433 for the activation of PPARα, PPARδ, and PPARγ.

Materials:

-

Mammalian cell line (e.g., HEK293, COS-7)

-

Expression plasmid for the full-length human PPARα, PPARδ, or PPARγ.

-

Reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene.

-

A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization.

-

Cell culture medium and supplements.

-

Transfection reagent.

-

GW2433 and reference agonists.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed the cells in a multi-well plate at a suitable density.

-

Transfection: Co-transfect the cells with the PPAR expression plasmid, the PPRE-luciferase reporter plasmid, and the normalization control plasmid using a suitable transfection reagent.

-

Incubation: Allow the cells to express the plasmids for 24-48 hours.

-

Compound Treatment: Treat the transfected cells with varying concentrations of GW2433 or a reference agonist. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells with the compounds for 18-24 hours.

-

Cell Lysis: Lyse the cells using a passive lysis buffer.

-

Luciferase Assay: Measure the firefly luciferase activity in the cell lysates using a luminometer.

-

Normalization: Measure the Renilla luciferase activity in the same lysates to normalize for transfection efficiency and cell number.

-

Data Analysis: Calculate the fold activation of luciferase expression relative to the vehicle control for each concentration of GW2433. Plot the fold activation against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Visualizations

Signaling Pathway of PPAR Agonism

Caption: Simplified signaling pathway of GW2433 as a PPAR agonist.

Experimental Workflow for Scintillation Proximity Assay

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. GW 2433 | PPARα/PPARδ激动剂 | MCE [medchemexpress.cn]

- 3. researchgate.net [researchgate.net]

- 4. Scintillation proximity assay - Wikipedia [en.wikipedia.org]

- 5. Scintillation proximity assay (SPA) technology to study biomolecular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. revvity.com [revvity.com]

- 7. Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand | Springer Nature Experiments [experiments.springernature.com]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. korambiotech.com [korambiotech.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability [jstage.jst.go.jp]

- 13. researchgate.net [researchgate.net]

- 14. indigobiosciences.com [indigobiosciences.com]

The Interplay of Anandamide Metabolism and Peroxisome Proliferator-Activated Receptor (PPAR) Signaling: A Technical Guide Featuring GW2433

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the metabolic pathways of the endocannabinoid anandamide (B1667382) and its intricate relationship with the Peroxisome Proliferator-Activated Receptor (PPAR) signaling cascade. While not a direct modulator of anandamide-metabolizing enzymes, the dual PPARα/PPARδ agonist GW2433 serves as a critical tool for dissecting the functional consequences of this crosstalk. This document will detail the core concepts, present quantitative data for relevant compounds, outline key experimental protocols, and provide visual representations of the involved signaling networks.

Anandamide Metabolism: A Tightly Regulated System

Anandamide (N-arachidonoylethanolamine or AEA) is an endogenous cannabinoid that plays a crucial role in a multitude of physiological processes, including pain modulation, mood, appetite, and memory.[1][2] Its signaling is tightly controlled by its on-demand biosynthesis and rapid degradation.

Biosynthesis of Anandamide

Anandamide is synthesized from membrane phospholipids (B1166683) through multiple pathways.[1][3] The primary and most studied pathway involves the conversion of N-arachidonoyl phosphatidylethanolamine (B1630911) (NAPE) to anandamide, catalyzed by N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD).[2][3] Other pathways involving enzymes such as phospholipase A2 and C have also been identified, suggesting a redundancy in anandamide production.[1][2]

Degradation of Anandamide

The biological actions of anandamide are terminated primarily by enzymatic hydrolysis mediated by Fatty Acid Amide Hydrolase (FAAH).[4][5] FAAH is an intracellular serine hydrolase that breaks down anandamide into arachidonic acid and ethanolamine.[6] This rapid degradation maintains low basal levels of anandamide and ensures a localized signaling response.[5] FAAH is a major therapeutic target, as its inhibition elevates endogenous anandamide levels, leading to prolonged cannabinoid receptor activation and potential therapeutic benefits in various conditions, including pain and anxiety.[4][7]

Beyond FAAH, anandamide can also be metabolized by other enzymes, including cyclooxygenase-2 (COX-2) and various lipoxygenases (LOX), leading to the formation of prostaglandin-ethanolamides and hydroxyeicosatetraenoyl-ethanolamides, respectively.[8]

The Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are a group of nuclear receptors that function as ligand-activated transcription factors.[9] Upon activation, they heterodimerize with the retinoid X receptor (RXR) and bind to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby regulating their transcription. There are three main isoforms: PPARα, PPARγ, and PPARβ/δ.

-

PPARα: Primarily expressed in tissues with high fatty acid catabolism, such as the liver, heart, and skeletal muscle. It is a key regulator of lipid metabolism.

-

PPARγ: Highly expressed in adipose tissue and plays a critical role in adipogenesis, insulin (B600854) sensitivity, and inflammation.

-

PPARβ/δ: Ubiquitously expressed and involved in fatty acid oxidation, glucose homeostasis, and inflammation.

The Crosstalk between Anandamide Metabolism and PPAR Signaling

A significant body of evidence has established a functional link between the endocannabinoid system and PPARs. Anandamide and its metabolites, as well as other related fatty acid amides, can act as endogenous ligands for PPARs.

-

Anandamide itself has been shown to bind to and activate PPARγ with an EC50 of approximately 8 µM.[6]

-

The primary metabolite of anandamide, arachidonic acid , is a known activator of PPARδ.[3]

-

Other N-acylethanolamines that are also substrates for FAAH, such as oleoylethanolamide (OEA) and palmitoylethanolamide (PEA) , are potent endogenous agonists of PPARα.[3]

This intricate relationship implies that the metabolic status of anandamide can directly influence the activity of the PPAR signaling network. For instance, inhibition of FAAH not only increases anandamide levels but also elevates the concentrations of OEA and PEA, thereby indirectly activating PPARα.[10] This dual action contributes to the complex pharmacology of FAAH inhibitors.

GW2433: A Tool to Probe the PPAR Axis

GW2433 is a potent and selective dual agonist for PPARα and PPARδ.[5][11] It is not a direct inhibitor of FAAH. Instead, it serves as a valuable pharmacological tool to investigate the downstream consequences of PPARα and PPARδ activation, which can be influenced by the endocannabinoid system. By directly activating these receptors, researchers can mimic the effects of endogenous PPAR ligands that are under the metabolic control of enzymes like FAAH.

Quantitative Data for GW2433 and Related Compounds

| Compound | Target(s) | Parameter | Value | Reference(s) |

| GW2433 | PPARα, PPARδ | - | Potent dual agonist | [5][11] |

| Anandamide | CB1, CB2, PPARγ | EC50 (PPARγ) | ~ 8 µM | [6] |

| Arachidonic Acid | PPARδ | - | Activator | [3] |

| Oleoylethanolamide (OEA) | PPARα | - | Potent agonist | [3] |

| Palmitoylethanolamide (PEA) | PPARα | - | Agonist | [3] |

| PF-3845 | FAAH | IC50 (human) | 7.2 nM | [4] |

| URB597 | FAAH | IC50 (rat brain) | 4.6 nM |

Experimental Protocols

In Vitro FAAH Inhibition Assay (Fluorometric)

This protocol is designed to determine the inhibitory potency of a test compound against FAAH.

Materials:

-

Recombinant human FAAH enzyme

-

FAAH substrate (e.g., arachidonoyl 7-amino, 4-methylcoumarin (B1582148) amide - AAMCA)

-

Assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)

-

Test compound (e.g., PF-3845 as a positive control) dissolved in DMSO

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 96-well plate, add the assay buffer.

-

Add the test compound dilutions to the wells.

-

Add the recombinant FAAH enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C.

-

Initiate the reaction by adding the FAAH substrate AAMCA.

-

Measure the fluorescence of the product, 7-amino-4-methylcoumarin (B1665955) (AMC), at an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm over time at 37°C.[10]

-

Calculate the rate of reaction for each concentration of the test compound.

-

Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

PPAR Reporter Gene Assay

This protocol is used to assess the ability of a compound to activate a specific PPAR isoform.

Materials:

-

HEK293T cells (or other suitable cell line)

-

Expression plasmid for the full-length human PPAR isoform (α, δ, or γ)

-

Reporter plasmid containing a PPRE driving the expression of a reporter gene (e.g., luciferase)

-

Transfection reagent

-

Cell culture medium and supplements

-

Test compound (e.g., GW2433)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Co-transfect HEK293T cells with the PPAR expression plasmid and the PPRE-luciferase reporter plasmid.

-

After 24 hours, treat the transfected cells with various concentrations of the test compound (GW2433) or vehicle control.

-

Incubate the cells for an additional 18-24 hours.

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or total protein concentration.

-

Plot the normalized luciferase activity against the logarithm of the compound concentration to determine the EC50 value.

Signaling Pathways and Experimental Workflows

Anandamide Metabolism and Degradation

Caption: Biosynthesis and primary degradation pathway of anandamide.

FAAH Inhibition and its Downstream Consequences

Caption: Mechanism of FAAH inhibition and resulting dual signaling pathway activation.

Crosstalk between Anandamide Metabolism and PPAR Signaling via GW2433

Caption: Interplay of anandamide metabolism and PPAR signaling, with GW2433 as a probe.

Experimental Workflow for Evaluating Synergistic Effects

Caption: Workflow for assessing synergistic effects of FAAH inhibition and PPAR activation.

Conclusion

The metabolic pathways of anandamide are intrinsically linked to the PPAR signaling network, creating a complex regulatory web that influences a wide range of physiological and pathological processes. While GW2433 does not directly inhibit anandamide's primary catabolic enzyme, FAAH, its role as a potent PPARα/δ agonist makes it an indispensable tool for elucidating the functional outcomes of this endocannabinoid-nuclear receptor crosstalk. Understanding this interplay is paramount for the development of novel therapeutic strategies that target these interconnected pathways for the treatment of inflammatory disorders, metabolic diseases, and neurological conditions. Future research should continue to explore the synergistic potential of co-targeting FAAH and specific PPAR isoforms to achieve enhanced therapeutic efficacy with potentially reduced side effects.

References

- 1. Anandamide suppresses pain initiation through a peripheral endocannabinoid mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. An update on PPAR activation by cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GW2433 | PPAR receptor agonist | CAS# 227941-61-9 | InvivoChem [invivochem.com]

- 6. Anandamide induced PPARgamma transcriptional activation and 3T3-L1 preadipocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Clickable, photoreactive inhibitors to probe the active site microenvironment of fatty acid amide hydrolase() - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular recognition of fatty acids by peroxisome proliferator-activated receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fatty acid amide hydrolase (FAAH) inhibition enhances memory acquisition through activation of PPAR-α nuclear receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. The endocannabinoid anandamide mediates anti-inflammatory effects through activation of NR4A nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

The PPARγ Agonist GW 2433: A Technical Guide for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on GW 2433 in neuroscience is limited in publicly accessible literature. This guide synthesizes information from studies on other peroxisome proliferator-activated receptor gamma (PPARγ) agonists, such as Pioglitazone and Rosiglitazone, to provide a framework for investigating this compound's potential in neuroscience research.

Executive Summary

Peroxisome proliferator-activated receptors (PPARs) are ligand-activated transcription factors that play a crucial role in regulating inflammation, metabolism, and cellular differentiation.[1][2] The PPARγ isoform is expressed in various cells of the central nervous system (CNS), including neurons, microglia, and astrocytes, making it a compelling target for therapeutic intervention in neurodegenerative diseases.[3][4][5] PPARγ agonists have demonstrated significant neuroprotective and anti-inflammatory effects in preclinical models of Alzheimer's disease, Parkinson's disease, and other neurological disorders.[6][7][8] This document provides a technical overview of the potential applications of the PPARγ agonist this compound in neuroscience research, based on the established mechanisms and experimental data from analogous compounds.

Mechanism of Action in the Central Nervous System

PPARγ agonists exert their effects primarily by binding to and activating the PPARγ receptor, which then forms a heterodimer with the retinoid X receptor (RXR). This complex binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, leading to the modulation of their transcription.

In the CNS, the key neuroprotective and anti-inflammatory actions of PPARγ agonists are attributed to:

-

Inhibition of Microglial Activation: PPARγ activation can suppress the pro-inflammatory M1 phenotype of microglia and promote a shift towards the anti-inflammatory M2 phenotype.[9] This leads to a reduction in the production and release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[2][10]

-

Antagonism of NF-κB Signaling: PPARγ activation can inhibit the activity of the pro-inflammatory transcription factor NF-κB, a central regulator of the inflammatory response.[1][4]

-

Antioxidant Effects: PPARγ agonists can enhance the expression of antioxidant enzymes, thereby reducing oxidative stress, a key contributor to neuronal damage in neurodegenerative diseases.[11][12]

-

Modulation of Neuronal Survival and Plasticity: PPARγ activation has been shown to promote neuronal survival and enhance synaptic plasticity.[13][14]

Quantitative Data from Preclinical Studies with PPARγ Agonists

The following tables summarize quantitative data from studies using well-characterized PPARγ agonists in animal models of neurodegenerative diseases. This data provides a benchmark for designing and evaluating experiments with this compound.

Table 1: Effects of PPARγ Agonists in Animal Models of Parkinson's Disease

| Agonist | Animal Model | Dosage | Key Findings | Reference |

|---|---|---|---|---|

| Pioglitazone | MPTP-induced mice | 20 mg/kg/day | ~50% reduction in microglial activation in the substantia nigra pars compacta (SNc). | [15] |

| Rosiglitazone | 6-OHDA-lesioned rats | 3 mg/kg/day | Significant protection of dopaminergic neurons in the SNc; improved motor performance. | [6] |

| GW9662 (Antagonist) | MPTP-induced mice | Not specified | Increased MPTP-induced neuronal loss in the SNc. |[16] |

Table 2: Effects of PPARγ Agonists in Animal Models of Alzheimer's Disease

| Agonist | Animal Model | Dosage | Key Findings | Reference |

|---|---|---|---|---|

| Pioglitazone | APP/PS1 transgenic mice | 20 mg/kg/day | Reduction in the number of activated microglia and reactive astrocytes in the hippocampus and cortex. | [4][17] |

| Rosiglitazone | Tg2576 (APP overexpressing) mice | 30 mg/kg | Significant improvements in hippocampus-dependent spatial memory. | [14] |

| Pioglitazone | P301S (tauopathy) mice | Long-term treatment | No significant effect on microglial activation or tau pathology. |[18][19] |

Table 3: Effects of PPARγ Agonists on Inflammatory Markers

| Agonist | Cell/Animal Model | Key Findings | Reference |

|---|---|---|---|

| Pioglitazone | Lipopolysaccharide (LPS)-treated mice | Inhibition of inflammatory marker genes including TNF-α, iNOS, IL-1β, and IL-6. | [4] |

| Rosiglitazone | Primary microglial cultures | Prevention of LPS-induced microglial activation. | [20] |

| Pioglitazone | Subarachnoid hemorrhage rat model | Shifted microglia polarization towards the M2 phenotype and increased anti-inflammatory cytokines. |[9] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature, which can be adapted for the study of this compound.

In Vivo Model of Parkinson's Disease (MPTP Model)

-

Animals: 8-10 week old male C57BL/6 mice.

-

Procedure:

-

Administer MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) intraperitoneally at a dose of 20 mg/kg, four times at 2-hour intervals to induce parkinsonism.

-

Administer the PPARγ agonist (e.g., Pioglitazone at 20 mg/kg/day) or vehicle control orally, starting 3 days prior to MPTP injection and continuing for the duration of the experiment.

-

-

Endpoint Analysis:

-

Behavioral Testing: Assess motor function using tests such as the rotarod and open-field test.

-

Immunohistochemistry: Sacrifice animals at a designated time point (e.g., 7 days post-MPTP). Perfuse with 4% paraformaldehyde and prepare brain sections. Stain for tyrosine hydroxylase (TH) to quantify dopaminergic neuron loss in the substantia nigra and for Iba1 to assess microglial activation.

-

In Vitro Model of Neuroinflammation (Primary Microglial Cultures)

-

Cell Culture:

-

Isolate primary microglia from the cerebral cortices of neonatal (P0-P2) C57BL/6 mouse pups.

-

Culture the mixed glial cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin/streptomycin.

-

After 10-14 days, isolate microglia by shaking the flasks.

-

-

Treatment:

-

Pre-treat primary microglia with the PPARγ agonist (e.g., Rosiglitazone at various concentrations) for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS; 100 ng/mL) to induce an inflammatory response.

-

-

Endpoint Analysis:

-

Cytokine Measurement: Collect the cell culture supernatant after 24 hours and measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) using ELISA.

-

Western Blot: Lyse the cells and perform Western blot analysis to determine the expression levels of inflammatory proteins such as iNOS and COX-2, and to assess the phosphorylation status of proteins in the NF-κB signaling pathway.

-

Visualization of Signaling Pathways and Workflows

Signaling Pathway of PPARγ-Mediated Neuroprotection

Caption: PPARγ agonist this compound signaling pathway leading to neuroprotection.

Experimental Workflow for In Vivo Neuroprotection Study

Caption: General experimental workflow for in vivo testing of this compound.

Logical Relationship of PPARγ Activation and Microglial Polarization

Caption: this compound's role in modulating microglial polarization.

References

- 1. PPAR-gamma agonists as regulators of microglial activation and brain inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. imrpress.com [imrpress.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Impact and Therapeutic Potential of PPARs in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PPAR-γ: therapeutic prospects in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PPARs and Their Neuroprotective Effects in Parkinson’s Disease: A Novel Therapeutic Approach in α-Synucleinopathy? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Pioglitazone Modulates Microglia M1/M2 Polarization Through PPAR-γ Pathway and Exerts Neuroprotective Effects in Experimental Subarachnoid Hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. PPAR agonists as therapeutics for CNS trauma and neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel PPAR-γ agonists as potential neuroprotective agents against Alzheimer's disease: rational design, synthesis , in silico evaluation, PPAR-γ bindi ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06330A [pubs.rsc.org]

- 13. Role of PPARγ in the Differentiation and Function of Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Do PPAR-Gamma Agonists Have a Future in Parkinson's Disease Therapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pharmacological manipulation of peroxisome proliferator-activated receptor γ (PPARγ) reveals a role for anti-oxidant protection in a model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Current Progress on Peroxisome Proliferator-activated Receptor Gamma Agonist as an Emerging Therapeutic Approach for the Treatment of Alzheimer's Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Long-Term Pioglitazone Treatment Has No Significant Impact on Microglial Activation and Tau Pathology in P301S Mice [mdpi.com]

- 19. preprints.org [preprints.org]

- 20. Antagonizing peroxisome proliferator‐activated receptor γ facilitates M1‐to‐M2 shift of microglia by enhancing autophagy via the LKB1–AMPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Applications of GW2433: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GW2433 is a potent synthetic agonist with dual activity for Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Peroxisome Proliferator-Activated Receptor delta (PPARδ). As a member of the PPAR agonist family, GW2433 holds significant promise for therapeutic intervention in a range of metabolic and inflammatory disorders. This technical guide provides an in-depth overview of the current understanding of GW2433, focusing on its mechanism of action, potential therapeutic applications, and the experimental methodologies used to characterize its activity. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the development of novel therapeutics targeting PPAR pathways.

Core Mechanism of Action: PPARα/δ Activation

GW2433 exerts its biological effects by binding to and activating PPARα and PPARδ, which are ligand-activated transcription factors belonging to the nuclear hormone receptor superfamily. The activation of these receptors leads to the regulation of gene expression involved in lipid metabolism, inflammation, and energy homeostasis.

The canonical signaling pathway for GW2433 involves the following key steps:

-

Ligand Binding: GW2433 enters the cell and binds to the ligand-binding domain (LBD) of PPARα and PPARδ in the nucleus.

-

Heterodimerization: Upon ligand binding, the PPAR receptor undergoes a conformational change, leading to the dissociation of corepressors and the recruitment of coactivators. The activated PPAR then forms a heterodimer with the Retinoid X Receptor (RXR).

-

PPRE Binding: The PPAR/RXR heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.

-

Gene Transcription: The binding of the heterodimer to the PPRE, along with the recruited coactivator complex, initiates the transcription of target genes, leading to a physiological response.

Caption: General signaling pathway of GW2433.

Quantitative Data

| Parameter | Receptor | Value | Notes |

| Agonist Activity | PPARα | Dual Agonist | Potent activator of the alpha isoform. |

| Agonist Activity | PPARδ | Dual Agonist | Potent activator of the delta isoform. |

| EC50 | PPARδ | ~300 nM | Inferred from experiments in PPARα-null mice explants.[1] |

Note: EC50 (Half-maximal effective concentration) values can vary significantly depending on the cell type, assay conditions, and reporter system used.

Potential Therapeutic Applications

The dual agonism of GW2433 on PPARα and PPARδ suggests its potential utility in treating complex metabolic and inflammatory conditions.

Metabolic Disorders

PPARα and PPARδ are key regulators of lipid and glucose metabolism. Agonism of these receptors can lead to:

-

Increased Fatty Acid Oxidation: Upregulation of genes involved in the breakdown of fatty acids.

-

Improved Insulin (B600854) Sensitivity: Modulation of glucose homeostasis.

-

Regulation of Lipid Levels: Potential to lower triglycerides and increase high-density lipoprotein (HDL) cholesterol.

These effects make GW2433 a candidate for the study of conditions such as:

-

Type II Diabetes: By improving insulin sensitivity and glucose metabolism.

-

Dyslipidemia: By regulating lipid profiles.

-

Metabolic Syndrome: By addressing multiple components of this complex disorder.

Neuroinflammation and Neurodegenerative Diseases

Emerging evidence suggests a role for PPARδ in modulating inflammatory responses within the central nervous system. Activation of PPARδ has been shown to have anti-inflammatory effects in various models. While specific data for GW2433 is limited, the therapeutic potential in this area warrants further investigation for conditions such as:

-

Alzheimer's Disease: By potentially reducing neuroinflammation and amyloid-beta pathology.

-

Parkinson's Disease: Through neuroprotective and anti-inflammatory mechanisms.

-

Multiple Sclerosis: By modulating the autoimmune and inflammatory responses that lead to demyelination.

Experimental Protocols

The following provides a generalized protocol for a key experiment used to characterize the activity of PPAR agonists like GW2433.

PPAR Transactivation Assay (Luciferase Reporter Gene Assay)

This assay is a standard method to determine the ability of a compound to activate a specific PPAR isoform.

Objective: To quantify the dose-dependent activation of PPARα or PPARδ by GW2433 in a cellular context.

Materials:

-

Mammalian cell line (e.g., HEK293T, CV-1)

-

Expression plasmid for the full-length human PPARα or PPARδ.

-

Reporter plasmid containing a PPRE driving the expression of a reporter gene (e.g., firefly luciferase).

-

A control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase) for normalization.

-

Transfection reagent.

-

Cell culture medium and supplements.

-

GW2433 stock solution (in DMSO).

-

Luciferase assay reagent.

-

Luminometer.

Methodology:

-

Cell Seeding: Seed the chosen mammalian cells in a multi-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the PPAR expression plasmid, the PPRE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Compound Treatment: After an appropriate incubation period post-transfection (e.g., 24 hours), replace the medium with fresh medium containing various concentrations of GW2433 or vehicle control (DMSO). A typical concentration range for testing might be from 1 nM to 10 µM.

-

Incubation: Incubate the cells with the compound for a specified period (e.g., 18-24 hours).

-

Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and then lyse the cells using a lysis buffer compatible with the luciferase assay system.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Plot the normalized luciferase activity against the concentration of GW2433 and fit the data to a dose-response curve to determine the EC50 value.

Caption: Workflow for a PPAR transactivation assay.

Conclusion

GW2433 represents a valuable research tool and a potential therapeutic candidate due to its dual agonism of PPARα and PPARδ. Its ability to modulate key pathways in metabolism and inflammation opens up avenues for the development of novel treatments for a range of complex diseases. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential and safety profile of GW2433. This guide provides a foundational understanding for researchers to build upon in their exploration of this promising compound.

References

GW-405833: A Comprehensive Technical Guide for Pain and Inflammation Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

GW-405833, also known by the identifiers GW 2433 and L-768,242, is a synthetic, small-molecule ligand with a complex and compelling pharmacological profile relevant to the study of pain and inflammation. Initially developed as a potent and selective partial agonist for the cannabinoid receptor 2 (CB2), subsequent research has unveiled a more nuanced mechanism of action, revealing its function as a non-competitive antagonist or biased agonist at the cannabinoid receptor 1 (CB1). This dual activity positions GW-405833 as a unique investigational tool, offering the potential for analgesia without the psychotropic side effects typically associated with direct CB1 agonism. This technical guide provides a comprehensive overview of GW-405833, including its pharmacological properties, mechanism of action, preclinical efficacy in pain and inflammation models, detailed experimental protocols, and a visualization of the key signaling pathways it modulates.

Core Pharmacology of GW-405833

The defining characteristic of GW-405833 is its dual interaction with the two primary cannabinoid receptors, CB1 and CB2.

Cannabinoid Receptor 2 (CB2) Agonism

GW-405833 exhibits high affinity and partial agonism at the CB2 receptor.[1][2] The CB2 receptor is primarily expressed in peripheral tissues, particularly on immune cells, and is a key modulator of inflammatory responses.[3] Activation of the CB2 receptor is generally associated with anti-inflammatory and immunomodulatory effects.[3]

Cannabinoid Receptor 1 (CB1) Antagonism/Biased Agonism

While demonstrating significantly lower binding affinity for the CB1 receptor, emerging evidence strongly suggests that the analgesic properties of GW-405833, especially in neuropathic and inflammatory pain models, are mediated through the CB1 receptor.[4][5] It functions as a non-competitive antagonist or a biased agonist at the CB1 receptor.[4][6] This mode of action is crucial as it appears to circumvent the psychoactive effects that are characteristic of direct CB1 receptor agonists.[4]

Quantitative Data Presentation

The following tables summarize the key quantitative data for GW-405833 from various in vitro and in vivo studies.

Table 1: In Vitro Binding Affinity and Functional Activity of GW-405833

| Receptor | Species | Assay Type | Parameter | Value | Reference |

| CB2 | Human | Radioligand Binding | Ki | 3.92 ± 1.58 nM | [6] |

| CB1 | Human | Radioligand Binding | Ki | 4772 ± 1676 nM | [6] |

| CB2 | Human | cAMP Accumulation | pEC50 | 6.97 | [3] |

| CB2 | Rat | cAMP Accumulation | Efficacy | ~50% reduction vs. CP55,940 | [2] |

Note: Ki represents the inhibition constant, indicating binding affinity. pEC50 is the negative logarithm of the EC50 value, which is the concentration of an agonist that provides 50% of the maximal response.

Table 2: In Vivo Efficacy of GW-405833 in Preclinical Pain Models

| Pain Model | Species | Endpoint | Route of Administration | Effective Dose Range (mg/kg) | Observed Effect | Reference |

| Neuropathic Pain (Partial Sciatic Nerve Ligation) | Mouse | Mechanical Allodynia (von Frey) | Intraperitoneal (i.p.) | 10 - 30 | Dose-dependent reversal of mechanical hypersensitivity | [4][5] |

| Inflammatory Pain (Complete Freund's Adjuvant) | Mouse | Mechanical Allodynia (von Frey) | Intraperitoneal (i.p.) | 10 - 30 | Dose-dependent reversal of mechanical hypersensitivity | [4][5] |

| Inflammatory Pain (Carrageenan-induced Paw Edema) | Rat | Paw Edema | Intravenous (i.v.) | 3 | Significant attenuation of paw edema | [7] |

| Neuropathic, Incisional, and Chronic Inflammatory Pain | Rat | Hyperalgesia | Intraperitoneal (i.p.) | up to 30 | Potent and efficacious antihyperalgesic effects | [2] |

| Osteoarthritic Knee Joint Pain | Rat | Hindlimb Incapacitance | Intra-articular | - | Augmented hindlimb incapacitance (pro-nociceptive effect) | [8] |

Table 3: In Vivo Effects of GW-405833 on Inflammatory Mediators

| Inflammation Model | Species | Measured Mediator | Dose (mg/kg) and Route | Effect | Reference |

| Carrageenan-induced Paw Edema | Rat | Serum TNF-α | 3 (i.v.) | Significant reduction | [9] |

| Carrageenan-induced Paw Edema | Rat | Serum IL-1β | 3 (i.v.) | Significant reduction | [9] |

| Carrageenan-induced Paw Edema | Rat | Paw Tissue Myeloperoxidase (MPO) Activity | 3 (i.v.) | Significant inhibition | [9] |

| Carrageenan-induced Paw Edema | Rat | Paw Tissue Malondialdehyde (MDA) | 3 (i.v.) | Significant reduction | [9] |

| Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | Serum TNF-α | 30 (i.p.) | Significant reduction | [10] |

| Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | Serum IL-12 | 30 (i.p.) | Significant reduction | [10] |

| Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | Serum C-Reactive Protein (CRP) | 30 (i.p.) | Significant reduction | [10] |

| Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | Serum IL-4 | 30 (i.p.) | Significant increase | [10] |

| Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | Serum TGF-β | 30 (i.p.) | Significant increase | [10] |

Detailed Experimental Protocols

Assessment of Mechanical Allodynia using the Von Frey Test in a Mouse Model of Neuropathic Pain

This protocol is adapted from established methods for assessing mechanical sensitivity following nerve injury.[11][12]

Objective: To quantify the mechanical withdrawal threshold in response to a punctate stimulus in a mouse model of neuropathic pain, such as partial sciatic nerve ligation.

Materials:

-

Von Frey filaments with a range of calibrated bending forces (e.g., 0.008 g to 2.0 g)

-

Elevated wire mesh platform

-

Plexiglas enclosures for individual mice

-

Animal model of neuropathic pain (e.g., partial sciatic nerve ligation)

Procedure:

-

Animal Habituation: Place individual mice in the Plexiglas enclosures on the wire mesh platform and allow them to acclimate for at least 30-60 minutes before testing.

-

Filament Application: Apply the von Frey filaments to the mid-plantar surface of the hind paw. Begin with a filament in the middle of the force range and apply it with enough force to cause it to bend.

-

Observation of Response: A positive response is a brisk withdrawal or flinching of the paw upon filament application.

-

Up-Down Method:

-

If there is a positive response, the next filament applied should be of a lower force.

-

If there is no response, the next filament applied should be of a higher force.

-

-

Threshold Determination: The 50% paw withdrawal threshold is calculated using the up-down method, which involves recording the pattern of responses to a series of six filament applications after the first response is observed.

-

Data Analysis: The 50% paw withdrawal threshold in grams is calculated for each animal. A significant decrease in the withdrawal threshold in the injured paw compared to the contralateral paw or baseline indicates mechanical allodynia.

Carrageenan-Induced Paw Edema in Rats for Assessing Anti-Inflammatory Activity

This protocol is based on standard methods for inducing acute local inflammation.[4][10][13]

Objective: To evaluate the anti-inflammatory effects of GW-405833 by measuring its ability to reduce paw swelling induced by carrageenan.

Materials:

-

1% (w/v) solution of lambda-carrageenan in sterile saline

-

Plethysmometer or digital calipers

-

Male Wistar or Sprague-Dawley rats (180-220 g)

-

GW-405833 solution and vehicle control

Procedure:

-

Baseline Measurement: Measure the initial volume or thickness of the right hind paw of each rat using a plethysmometer or calipers.

-

Compound Administration: Administer GW-405833 or vehicle control to the rats via the desired route (e.g., intravenously or intraperitoneally) at a predetermined time before carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

-

Measurement of Edema: At various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours), measure the paw volume or thickness again.

-

Data Analysis: The increase in paw volume or thickness is calculated as the difference between the measurement at each time point and the baseline measurement. The percentage of inhibition of edema by GW-405833 is calculated relative to the vehicle-treated group.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by GW-405833 and a typical experimental workflow.

Signaling Pathways

Caption: Dual mechanism of action of GW-405833 on cannabinoid receptors.

Experimental Workflow

Caption: A typical experimental workflow for evaluating GW-405833.

Mechanism of Action in Pain and Inflammation

Anti-Inflammatory Effects

The anti-inflammatory properties of GW-405833 are primarily attributed to its agonist activity at the CB2 receptor. Activation of CB2 receptors on immune cells leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] This, in turn, modulates downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) and PI3K/Akt/mTOR pathways.[1][14] The net effect is a reduction in the production and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), as well as a decrease in immune cell migration to the site of inflammation.[9]

Analgesic Effects

Paradoxically, the analgesic effects of GW-405833 in models of neuropathic and inflammatory pain are largely dependent on the CB1 receptor.[4][5] Studies using CB1 and CB2 knockout mice have demonstrated that the antiallodynic effects of GW-405833 are absent in CB1 knockout mice but preserved in CB2 knockout mice.[4][5] As a non-competitive antagonist or biased agonist at the CB1 receptor, GW-405833 is thought to modulate nociceptive signaling without inducing the psychoactive side effects associated with orthosteric CB1 agonists.[4][6] This unique mechanism of action makes it a particularly interesting compound for the development of novel analgesics.

Human Clinical Trials

To date, a thorough review of the scientific literature and clinical trial registries does not reveal any published results from human clinical trials of GW-405833 for pain or inflammatory conditions. The majority of the research on this compound has been conducted at the preclinical level.

Conclusion and Future Directions

GW-405833 is a fascinating and complex molecule with significant potential as a research tool and a lead compound for drug development in the fields of pain and inflammation. Its dual activity as a CB2 receptor agonist and a CB1 receptor antagonist/biased agonist offers a unique therapeutic window for achieving analgesia and anti-inflammatory effects while potentially avoiding the central nervous system side effects of traditional cannabinoid therapies.

Future research should focus on further elucidating the precise molecular interactions of GW-405833 with the CB1 receptor to fully understand its biased signaling properties. Moreover, while preclinical data are promising, the progression to well-designed clinical trials will be essential to determine the safety and efficacy of this compound in human populations suffering from chronic pain and inflammatory diseases. The differential effects observed in various preclinical models, such as the pro-nociceptive effect in an osteoarthritis model, also warrant further investigation to understand the context-dependent actions of GW-405833.[8]

References

- 1. benchchem.com [benchchem.com]

- 2. Pharmacological and pharmacokinetic characterization of the cannabinoid receptor 2 agonist, GW405833, utilizing rodent models of acute and chronic pain, anxiety, ataxia and catalepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cannabinoid CB2 Agonist GW405833 Suppresses Inflammatory and Neuropathic Pain through a CB1 Mechanism that is Independent of CB2 Receptors in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cannabinoid CB2 Agonist GW405833 Suppresses Inflammatory and Neuropathic Pain through a CB1 Mechanism that is Independent of CB2 Receptors in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Two Janus Cannabinoids That Are Both CB2 Agonists and CB1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. walshmedicalmedia.com [walshmedicalmedia.com]

- 8. Paradoxical effects of the cannabinoid CB2 receptor agonist GW405833 on rat osteoarthritic knee joint pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The exogenous administration of CB2 specific agonist, GW405833, inhibits inflammation by reducing cytokine production and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. criver.com [criver.com]

- 14. Cannabinoid Receptor Type 2 Agonist, GW405833, Reduced the Impacts of MDA‐MB‐231 Breast Cancer Cells on Bone Cells - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Landscape of Fatty Acid Amide Hydrolase 2 (FAAH-2) Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The endocannabinoid system (ECS) plays a crucial role in regulating a multitude of physiological processes, making it a significant area of interest for therapeutic intervention. A key enzyme within this system is Fatty Acid Amide Hydrolase (FAAH), which is responsible for the degradation of fatty acid amides (FAAs), including the endogenous cannabinoid anandamide (B1667382). While much of the research has focused on the primary isoform, FAAH-1, a second isoform, Fatty Acid Amide Hydrolase 2 (FAAH-2), presents a distinct and intriguing target for drug development. This technical guide provides an in-depth review of the current state of FAAH-2 inhibitor research, offering quantitative data, experimental methodologies, and a visual representation of its role in cellular signaling.